molecular formula C7H6O4S B046858 4-Formylbenzenesulfonic acid CAS No. 5363-54-2

4-Formylbenzenesulfonic acid

Cat. No. B046858
CAS RN: 5363-54-2
M. Wt: 186.19 g/mol
InChI Key: XSAOGXMGZVFIIE-UHFFFAOYSA-N
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Description

4-Formylbenzenesulfonic acid, also known as 4-Formylbenzolsulfonsäure or Benzenesulfonic acid, 4-formyl-, is a chemical compound with the molecular formula C7H6O4S . Its average mass is 186.185 Da and its monoisotopic mass is 185.998672 Da .


Molecular Structure Analysis

The molecular structure of 4-Formylbenzenesulfonic acid consists of a benzene ring with a formyl group (-CHO) and a sulfonic acid group (-SO3H) attached to it . The presence of these functional groups gives the molecule its unique chemical properties.


Physical And Chemical Properties Analysis

4-Formylbenzenesulfonic acid has a density of 1.5±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a polar surface area of 80 Å2 and a molar volume of 123.9±3.0 cm3 .

Scientific Research Applications

Biomaterials Enhancement

4-Formylbenzenesulfonic acid: is utilized in the sulfonation of biomolecules to enhance their properties. Sulfonation is a chemical modification that introduces sulfonic acid groups, which can significantly improve the performance of biomaterials. This process is particularly beneficial in creating hydrogels, scaffolds, and nanoparticles that are used in regenerative medicine, drug delivery, and tissue engineering .

Drug Delivery Systems

The compound plays a crucial role in developing controlled drug delivery systems. It is especially useful in creating formulations that can overcome the blood-brain barrier, providing new avenues for treating neurological conditions such as traumatic brain injuries .

Anticoagulant Activity

Research has shown that 4-Formylbenzenesulfonic acid can be used to synthesize polyampholytic aryl-sulfonated chitosans, which exhibit significant in vitro anticoagulant activity. This application is vital for developing new anticoagulant drugs and coatings for medical devices .

Heavy Metal Removal

This compound is also instrumental in environmental applications, such as the removal of heavy metals from acidic media. It can be used to create strong cation exchange filters that are efficient in purifying water and other liquids from toxic metal ions .

Organic Synthesis

In the field of organic chemistry, 4-Formylbenzenesulfonic acid is a versatile reagent used in various synthesis reactions. Its ability to introduce sulfonic acid groups into organic molecules makes it a valuable tool for chemists working on synthesizing new compounds with specific properties.

Analytical Chemistry

Lastly, 4-Formylbenzenesulfonic acid finds its application in analytical chemistry. It can be used as a derivatization agent in chromatography and spectrometry, helping in the identification and quantification of complex organic compounds.

Safety and Hazards

4-Formylbenzenesulfonic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-formylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOGXMGZVFIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968399
Record name 4-Formylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5363-54-2
Record name 4-Formylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5363-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-formylbenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-FORMYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I21R96066
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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